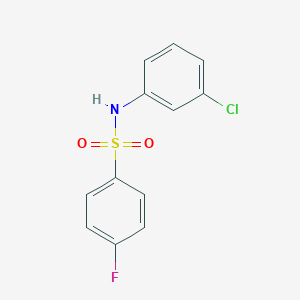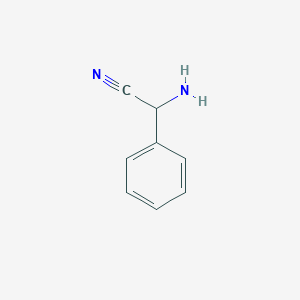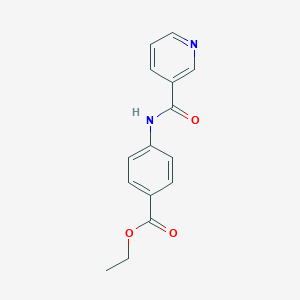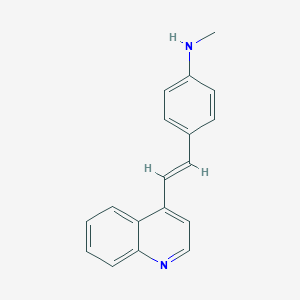
Quinoline, 4-(p-methylaminostyryl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 4-(p-methylaminostyryl)-, also known as p-MASt, is a fluorescent dye that has been widely used in scientific research due to its unique spectral properties. It has been utilized in various fields, including biochemistry, cell biology, and neuroscience. The purpose of
Wirkmechanismus
P-MASt is a cationic dye that binds to negatively charged cellular structures, such as membranes and proteins. Its fluorescent properties are due to its ability to undergo excited-state intramolecular proton transfer (ESIPT). When excited by light, Quinoline, 4-(p-methylaminostyryl)- undergoes a proton transfer reaction that leads to the emission of light at a longer wavelength. This property makes Quinoline, 4-(p-methylaminostyryl)- an ideal fluorescent probe for imaging cellular structures and processes.
Biochemische Und Physiologische Effekte
P-MASt has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in live-cell imaging experiments without affecting cell viability or function. However, it should be noted that the use of Quinoline, 4-(p-methylaminostyryl)- can alter the physicochemical properties of cellular structures, such as membrane fluidity and protein conformation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Quinoline, 4-(p-methylaminostyryl)- has several advantages in lab experiments. It has a high quantum yield, which means that it emits a high intensity of light when excited. It is also cell-permeable and can be used to label live cells. However, Quinoline, 4-(p-methylaminostyryl)- has some limitations, including its sensitivity to pH and temperature changes. It is also prone to photobleaching, which can limit its use in long-term imaging experiments.
Zukünftige Richtungen
There are several future directions for the use of Quinoline, 4-(p-methylaminostyryl)- in scientific research. One potential application is in the development of new imaging techniques that can be used to study cellular processes in real-time. Another direction is the use of Quinoline, 4-(p-methylaminostyryl)- in the development of new therapies for diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of Quinoline, 4-(p-methylaminostyryl)- in combination with other fluorescent probes could lead to new insights into the mechanisms of cellular processes.
Synthesemethoden
The synthesis of Quinoline, 4-(p-methylaminostyryl)- involves the reaction of 4-(dimethylamino) benzaldehyde with 4-methylbenzylidene malononitrile in the presence of a base catalyst. The resulting product is then further reacted with 2-bromo-1-phenylethanone to obtain Quinoline, 4-(p-methylaminostyryl)-. This synthesis method has been optimized to produce high yields of Quinoline, 4-(p-methylaminostyryl)- with minimal impurities.
Wissenschaftliche Forschungsanwendungen
P-MASt has been used extensively in scientific research as a fluorescent probe for imaging cellular structures and processes. It has been utilized to study the dynamics of intracellular calcium signaling, synaptic transmission, and protein localization. In addition, Quinoline, 4-(p-methylaminostyryl)- has been used as a tool for investigating the mechanisms of various diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
36281-13-7 |
|---|---|
Produktname |
Quinoline, 4-(p-methylaminostyryl)- |
Molekularformel |
C18H16N2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
N-methyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C18H16N2/c1-19-16-10-7-14(8-11-16)6-9-15-12-13-20-18-5-3-2-4-17(15)18/h2-13,19H,1H3/b9-6+ |
InChI-Schlüssel |
VMPUURGNSACQDO-RMKNXTFCSA-N |
Isomerische SMILES |
CNC1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Kanonische SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Andere CAS-Nummern |
36281-13-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





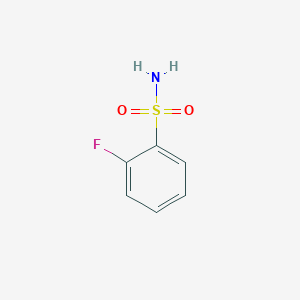

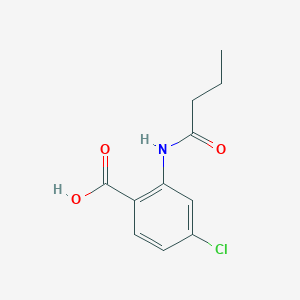
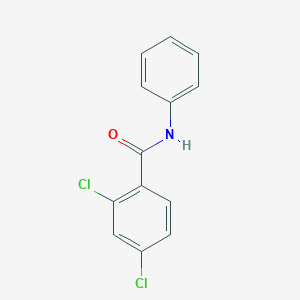
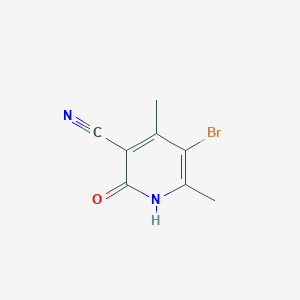
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)
